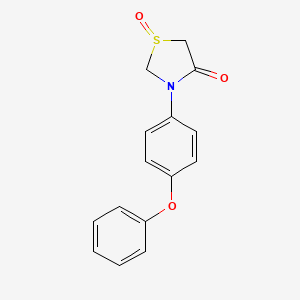

3-(4-Phenoxyphenyl)-1lambda~4~,3-thiazolane-1,4-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

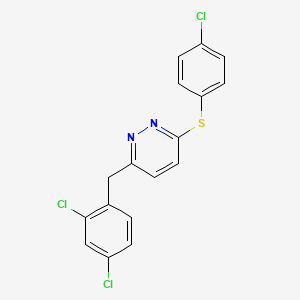

The compound “3-(4-Phenoxyphenyl)-1lambda~4~,3-thiazolane-1,4-dione” is a thiazolane derivative. Thiazolanes are a class of organic compounds that contain a five-membered ring with one sulfur atom, one nitrogen atom, and three carbon atoms . The “4-Phenoxyphenyl” part of the name suggests the presence of a phenyl group (a ring of six carbon atoms, akin to benzene) attached to the thiazolane ring via an oxygen atom .

Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, would consist of a thiazolane ring attached to a phenyl ring via an oxygen atom. The exact 3D structure and stereochemistry would depend on the specific substituents and their positions on the rings .Chemical Reactions Analysis

Thiazolanes, like other heterocyclic compounds, can participate in a variety of chemical reactions. They can act as nucleophiles or electrophiles depending on the reaction conditions and the other reactants present .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure, including the presence and position of any substituents on the rings. These properties could include its melting point, boiling point, solubility in various solvents, and stability under different conditions .Wissenschaftliche Forschungsanwendungen

Biological Activities: Neurotoxic Potentials

The compound has been studied for its neurotoxic potentials . The newly synthesized pyrazoline derivative 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamide (B4) was investigated on the AchE activity and MDA level in the brain of alevins in association with behavioral parameters, swimming potential .

Antiproliferative Activity: Apoptosis Inductive Effect

The compound has been studied for its antiproliferative activity . Compound 13l with excellent antiproliferative activity was selected for further studies on its apoptosis inductive effect on Z138 and Jeko-1 cells . After 24 h of treatment, dose-dependent apoptosis effects were observed in Z138 and Jeko-1 cells .

Antibacterial and Antifungal Activities

Pyrazolines and their derivatives, which include this compound, have been reported to have antibacterial and antifungal activities .

Antioxidant and Antitumor Activities

Pyrazolines and their derivatives, including this compound, have been reported to have antioxidant and antitumor activities .

Safety and Hazards

Zukünftige Richtungen

The study of heterocyclic compounds is a vibrant field in medicinal chemistry, with many such compounds being investigated for their potential as pharmaceuticals. If “3-(4-Phenoxyphenyl)-1lambda~4~,3-thiazolane-1,4-dione” shows promising biological activity, it could be a candidate for further study .

Wirkmechanismus

Target of Action

The primary target of 3-(4-Phenoxyphenyl)-1lambda~4~,3-thiazolane-1,4-dione is Bruton’s tyrosine kinase (BTK) . BTK is a signaling molecule of the B cell antigen receptor (BCR) and cytokine receptor pathways, which are implicated in the pathogenesis of several B cell malignancies .

Mode of Action

3-(4-Phenoxyphenyl)-1lambda~4~,3-thiazolane-1,4-dione acts as an inhibitor of BTK . It forms a covalent bond with a cysteine residue in the active site of BTK, leading to its inhibition . This inhibition disrupts the signaling through the B cell surface receptors, which results in the regulation of activation, proliferation, and differentiation to antibody-producing plasma cells .

Biochemical Pathways

The compound affects the B cell receptor (BCR) and cytokine receptor pathways . By inhibiting BTK, it disrupts the signaling through these pathways, which are necessary for B cell trafficking, chemotaxis, and adhesion . This leads to the inhibition of B cell proliferation and survival, as well as cell migration and substrate adhesion .

Pharmacokinetics

Similar compounds like ibrutinib, which also target btk, are known to have good pharmacokinetic profiles .

Result of Action

The result of the action of 3-(4-Phenoxyphenyl)-1lambda~4~,3-thiazolane-1,4-dione is the inhibition of B cell proliferation and survival, as well as cell migration and substrate adhesion . This leads to the disruption of the development of numerous species and adversely impacts various physiological events .

Action Environment

It is known that abiotic and biotic factors can highly influence the toxicity of similar compounds .

Eigenschaften

IUPAC Name |

1-oxo-3-(4-phenoxyphenyl)-1,3-thiazolidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO3S/c17-15-10-20(18)11-16(15)12-6-8-14(9-7-12)19-13-4-2-1-3-5-13/h1-9H,10-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTNXMDBFLGRUJT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(CS1=O)C2=CC=C(C=C2)OC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Phenoxyphenyl)-1lambda~4~,3-thiazolane-1,4-dione | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,4-difluorophenyl)-2-[4-(3-methylphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2709706.png)

![5-(4-chlorophenyl)-4-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)thieno[2,3-d]pyrimidine](/img/structure/B2709707.png)

![N-[(E)-(2,4-dimethoxyphenyl)methylidene]-2-phenylethanesulfonamide](/img/structure/B2709711.png)

![2-(8-(cyclohexylthio)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2709714.png)

![[4-(Oxetan-3-yloxy)phenyl]methanamine hydrochloride](/img/no-structure.png)

![N-(3-(1H-imidazol-1-yl)propyl)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-phenoxyacetamide hydrochloride](/img/structure/B2709718.png)

![isopropyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2709719.png)

![2-methyl-5-nitro-2H-pyrazolo[3,4-b]pyridine](/img/structure/B2709721.png)

![6-biphenyl-4-yl-1-methyl-2-(4-methylphenyl)-1H-imidazo[1,2-a]imidazole](/img/structure/B2709722.png)

![(E)-methoxy(1-{6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}-2-[(4-methylphenyl)sulfanyl]ethylidene)amine](/img/structure/B2709723.png)